molecular formula C11H10BrNO2S2 B14903339 N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B14903339
M. Wt: 332.2 g/mol
InChI Key: DADLZVYHANQGBG-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-5-methylthiophene-2-sulfonamide (CAS 1042644-61-0) is a sulfonamide-based compound with the molecular formula C11H10BrNO2S2 and a molecular weight of 332.24 . Sulfonamides represent a foundational class of synthetic bacteriostatic antibiotics. Their primary mechanism of action involves competitively inhibiting bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway. By acting as structural analogs of para-aminobenzoic acid (PABA), they prevent the incorporation of PABA into dihydrofolic acid, thereby disrupting the production of essential nucleic acids and proteins in susceptible bacteria . Recent scientific investigations have highlighted the significant research value of brominated thiophene sulfonamide derivatives. These compounds are being synthesized and evaluated for their efficacy against multidrug-resistant bacterial pathogens, which pose a grave threat to global public health . Notably, related 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated potent in vitro antibacterial activity against challenging strains such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae ST147, with some analogues showing very low minimum inhibitory concentrations (MIC) . This makes the structural framework of this compound a promising scaffold in the ongoing search for novel anti-infective agents to combat antibiotic resistance . As such, this compound is a valuable chemical tool for researchers in medicinal chemistry and microbiology, particularly for projects focused on synthesizing new derivatives, investigating structure-activity relationships (SAR), and screening for antibacterial properties. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H10BrNO2S2

Molecular Weight

332.2 g/mol

IUPAC Name

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

InChI

InChI=1S/C11H10BrNO2S2/c1-8-6-7-11(16-8)17(14,15)13-10-5-3-2-4-9(10)12/h2-7,13H,1H3

InChI Key

DADLZVYHANQGBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide typically involves the reaction of 2-bromophenylamine with 5-methylthiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity. The bromophenyl and thiophene groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 2-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the tetrahydrofuran-methyl group in , which may reduce solubility but enhance binding specificity.
  • The 5-methyl group on the thiophene ring improves stability compared to unsubstituted thiophene derivatives .

Synthetic Complexity : The target compound requires fewer steps than triazole-containing analogs (e.g., ), which involve multi-component reactions.

Key Insights:

  • Antifungal Potential: The 5-methylthiophene-2-sulfonamide scaffold (as in ) suggests baseline antifungal activity, which may be amplified in the target compound due to the bromophenyl group’s hydrophobic interactions.
  • Antimicrobial Breadth : Alkylated thiophene-sulfonamides (e.g., ) show activity against Gram-positive bacteria, but the bromophenyl substitution in the target compound could extend efficacy to Gram-negative strains.
  • Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors; the bromine atom may enhance binding to zinc-containing active sites .

Physicochemical Properties

Property N-(2-Bromophenyl)-5-methylthiophene-2-sulfonamide 5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
Molecular Weight (g/mol) ~316.2 (calculated) 285.4 311.8
LogP (Predicted) ~3.5 2.1 3.2
Solubility Low (due to bromophenyl) Moderate (polar tetrahydrofuran group) Low (chlorine and methoxy substituents)

Notable Trends:

  • The bromophenyl group increases molecular weight and lipophilicity (higher LogP) compared to analogs with oxygen-containing substituents (e.g., ).
  • Solubility challenges may necessitate formulation adjustments for in vivo applications.

Biological Activity

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a thiophene moiety linked to a sulfonamide group, with a brominated phenyl substituent. The general structure can be represented as follows:

N 2 bromophenyl 5 methylthiophene 2 sulfonamide\text{N 2 bromophenyl 5 methylthiophene 2 sulfonamide}

The synthesis typically involves multi-step reactions, including the bromination of the phenyl group and subsequent sulfonamide formation. A common synthetic route includes reacting 5-methylthiophene-2-sulfonamide with 2-bromobenzoyl chloride under basic conditions to yield the desired product.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.39 μg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, indicating strong antibacterial efficacy .
  • Time-Kill Assays : In time-kill studies, the compound effectively reduced bacterial counts over time, showcasing its potential as an effective antimicrobial agent .

Anticancer Activity

Research has indicated that derivatives of thiophene sulfonamides, including this compound, may possess anticancer properties. In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines:

  • Cell Viability Assays : Compounds similar in structure displayed significant anticancer activity against A549 and Caco-2 cells, with some derivatives achieving over 50% inhibition of cell viability at specific concentrations .

Comparative Biological Activity

To elucidate the unique properties of this compound, a comparison with structurally related compounds is presented in Table 1.

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)sulfonamideChlorine substitution on phenylAnticancer activity
5-Bromo-N-alkylthiophene-2-sulfonamideAlkyl substitution on thiopheneAntibacterial against resistant strains
N-(phenylsulfonyl)acetamideAcetamide group instead of thiopheneAntimicrobial properties
This compound Brominated phenyl + thiophene sulfonamideStrong antibacterial and potential anticancer

The mechanism by which this compound exerts its biological effects involves interaction with bacterial resistance mechanisms. Studies suggest that it may inhibit target proteins critical for bacterial survival and proliferation, particularly those involved in antibiotic resistance pathways .

Case Studies and Research Findings

  • Antibacterial Efficacy : In a study involving clinical isolates of Klebsiella pneumoniae, this compound showed significant antibacterial activity, suggesting its potential as a therapeutic agent against resistant strains .
  • Cytotoxicity Against Cancer Cells : A comparative analysis of various thiophene derivatives revealed that certain modifications to the structure could enhance cytotoxicity against specific cancer cell lines, highlighting the importance of structural optimization in drug development .

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